molecular formula C33H29BrCl2N2O7S B421790 ETHYL (2Z)-2-({3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-({3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B421790
M. Wt: 748.5g/mol
InChI Key: GOQQTIIOMVQBJS-WKIKZPBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. This compound is notable for its potential biological activities, including anticancer and anti-inflammatory properties .

Preparation Methods

The synthesis of ETHYL (2Z)-2-({3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromine and methoxy positions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

Ethyl (2Z)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to ETHYL (2Z)-2-({3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolo[3,2-a]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. Examples include ethyl (2Z)-2-(4-acetoxy-3-bromobenzylidene)-5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .

Properties

Molecular Formula

C33H29BrCl2N2O7S

Molecular Weight

748.5g/mol

IUPAC Name

ethyl (2Z)-2-[[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C33H29BrCl2N2O7S/c1-6-44-32(40)28-17(2)37-33-38(29(28)19-8-10-24(41-3)25(14-19)42-4)31(39)27(46-33)13-18-11-22(34)30(26(12-18)43-5)45-16-20-7-9-21(35)15-23(20)36/h7-15,29H,6,16H2,1-5H3/b27-13-

InChI Key

GOQQTIIOMVQBJS-WKIKZPBSSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC(=C(C(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)OC)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=C(C(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)OC)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=C(C(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)OC)S2)C

Origin of Product

United States

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